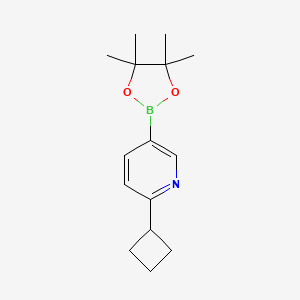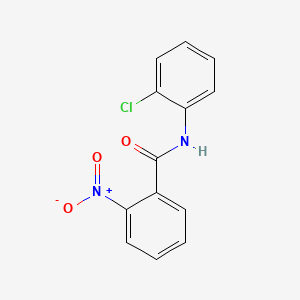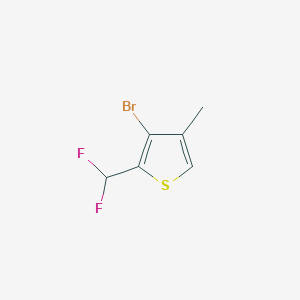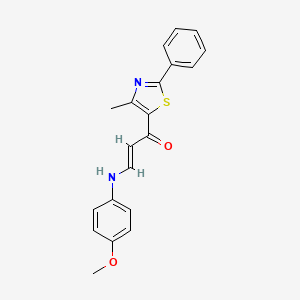
2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a related compound with the CAS Number: 1360914-08-4 . It has a molecular weight of 182.07 and its InChI Code is 1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 .
Synthesis Analysis
While specific synthesis methods for “2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” were not found, a related compound “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is known to be synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s worth noting that arylboronic acids and esters, which include compounds like this, are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is known to be a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The synthesis of complex chemical structures often involves the use of specific compounds as building blocks or intermediates. For example, studies have detailed the synthesis and characterization of heteroleptic cyclometalated complexes, demonstrating the importance of ancillary ligands in color tuning for applications in light-emitting devices and biological labeling (Stagni et al., 2008). Such research underscores the role of precisely engineered compounds in developing materials with desirable photophysical properties.
Molecular Structure Analysis
The detailed analysis of molecular structures through techniques like X-ray diffraction and DFT studies reveals the physicochemical properties of compounds. For instance, studies on boric acid ester intermediates have shown how structural confirmation and conformational analyses can lead to a deeper understanding of molecular reactivity and stability (Huang et al., 2021). These insights are crucial for the rational design of new compounds with tailored properties.
Catalysis and Reaction Mechanisms
Compounds featuring boronic acid groups have been identified as catalysts in [2 + 2] photodimerization reactions, showcasing their utility in directing covalent bond formation (Campillo-Alvarado et al., 2018). Such studies not only highlight the functional versatility of these compounds but also their potential in facilitating environmentally friendly chemical syntheses.
Supramolecular Chemistry
The construction of supramolecular structures and the exploration of their responsive behaviors under various stimuli are key areas of interest in modern chemistry. Compounds with pyridine groups have been utilized to form environmentally responsive pseudorotaxanes, demonstrating their capability to undergo reversible transformations in response to external factors like pH and temperature (Gong et al., 2011).
Safety and Hazards
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
2-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(17-10-12)11-6-5-7-11/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEDOUUYDZGFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)


![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)



![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
